molecular formula C33H32N6O4 B12097369 DL-tryptophyl-DL-tryptophyl-DL-tryptophan

DL-tryptophyl-DL-tryptophyl-DL-tryptophan

Cat. No.: B12097369
M. Wt: 576.6 g/mol
InChI Key: KRCAKIVDAFTTGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Trp-Trp-Trp-OH is synthesized through peptide synthesis techniques, typically involving the coupling of amino acids. The process begins with the protection of the amino group of tryptophan, followed by the activation of the carboxyl group. The protected tryptophan is then coupled with another tryptophan molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This process is repeated to form the tripeptide .

Industrial Production Methods

Industrial production of H-Trp-Trp-Trp-OH involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid resin support, which simplifies purification and increases yield .

Chemical Reactions Analysis

Types of Reactions

H-Trp-Trp-Trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Trp-Trp-Trp-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Trp-Trp-Trp-OH exerts its antibacterial effects by disrupting bacterial cell membranes. The tripeptide interacts with the lipid bilayer, causing membrane destabilization and increased permeability, leading to cell lysis. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Trp-Trp-Trp-OH is unique due to its tripeptide structure, which enhances its antibacterial activity compared to dipeptides. The presence of three tryptophan residues increases its hydrophobicity and membrane-disrupting capabilities, making it a potent antibacterial agent .

Properties

IUPAC Name

2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCAKIVDAFTTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026514
Record name DL-tryptophyl-DL-tryptophyl-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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